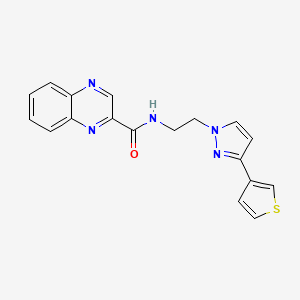

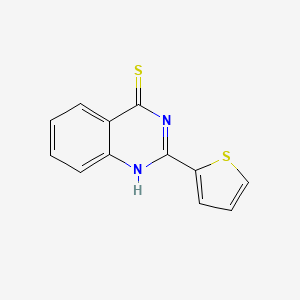

2-(Thiophen-2-yl)quinazoline-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

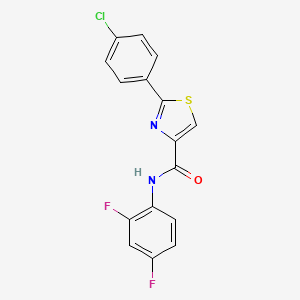

2-(Thiophen-2-yl)quinazoline-4-thiol is a chemical compound with the molecular formula C12H8N2S2 and a molecular weight of 244.34 . It is used for research purposes .

Synthesis Analysis

The synthesis of 2-(Thiophen-2-yl)quinazoline-4-thiol and its derivatives involves a series of reactions. One method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves the functionalization of the (2-thienyl)quinazoline fluorophore at the 5′-position with aryl and arylethynyl moieties using bromination and subsequent palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-yl)quinazoline-4-thiol is characterized by the presence of a quinazoline ring attached to a thiophene ring via a sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Thiophen-2-yl)quinazoline-4-thiol include a melting point of 195-196°C . The compound is also characterized by its molecular weight (244.34) and molecular formula (C12H8N2S2) .Applications De Recherche Scientifique

Photophysical Properties and Photonics

2-(Thiophen-2-yl)quinazoline-4-thiol exhibits interesting photophysical properties due to its push-pull structure, which is characterized by the presence of electron-donating and electron-withdrawing groups . This structure allows for applications in photonics, where it can be used in the design of organic light-emitting diodes (OLEDs) and other light-responsive materials. The compound’s ability to show fluorescence with high quantum yields makes it a candidate for developing new photonic devices with enhanced performance.

Medicinal Chemistry

In medicinal chemistry, derivatives of quinazoline are known for their broad spectrum of biological activities . 2-(Thiophen-2-yl)quinazoline-4-thiol could serve as a scaffold for synthesizing new compounds with potential antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, and antibacterial properties. Its structural features allow for interaction with various biological targets, which can be leveraged to develop new therapeutic agents.

Materials Science

The compound’s molecular structure, which includes a thiophene ring, makes it suitable for applications in materials science . It can be used in the synthesis of novel materials with specific electronic and optical properties, such as conductive polymers or materials for photovoltaic cells. Its potential for creating materials with unique properties stems from its ability to participate in π-conjugation and its compatibility with various substrates.

Chemical Synthesis

2-(Thiophen-2-yl)quinazoline-4-thiol can be utilized as an intermediate in the synthesis of more complex chemical structures . Its reactive thiol group makes it a versatile building block for constructing larger molecules through various organic reactions, including coupling reactions and cyclizations. This versatility is crucial for expanding the diversity of chemical compounds available for research and industrial applications.

Environmental Science

While specific applications of 2-(Thiophen-2-yl)quinazoline-4-thiol in environmental science are not directly reported, its structural analogs could be explored for environmental monitoring and remediation . For instance, thiophene derivatives have been studied for their potential use in sensing applications, which could be relevant for detecting pollutants or changes in environmental conditions.

Energy Storage

Compounds like 2-(Thiophen-2-yl)quinazoline-4-thiol could be investigated for their potential use in energy storage systems . Their ability to undergo redox reactions and their structural stability might make them suitable for inclusion in the design of novel organic batteries or supercapacitors, contributing to the development of sustainable energy storage solutions.

Agriculture

In the field of agriculture, there is potential for thiophene derivatives to be used in the development of new pesticides or plant growth regulators . The reactivity and biological activity of 2-(Thiophen-2-yl)quinazoline-4-thiol could be harnessed to create compounds that protect crops from pests or diseases, or that modulate plant growth and development.

Electronics

The electronic properties of 2-(Thiophen-2-yl)quinazoline-4-thiol, such as its conductivity and semiconductor behavior, can be exploited in the field of electronics . It could be used in the fabrication of thin-film transistors, integrated circuits, or other electronic components where organic materials are preferred due to their flexibility and tunable properties.

Safety and Hazards

Orientations Futures

The future directions for research on 2-(Thiophen-2-yl)quinazoline-4-thiol could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by quinazoline derivatives, there may be potential for the development of new therapeutic agents .

Propriétés

IUPAC Name |

2-thiophen-2-yl-1H-quinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXUBQWPDGKIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2874244.png)

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B2874245.png)

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2874246.png)

![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2874250.png)

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2874258.png)

![7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2874259.png)

![N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine](/img/structure/B2874263.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2874264.png)